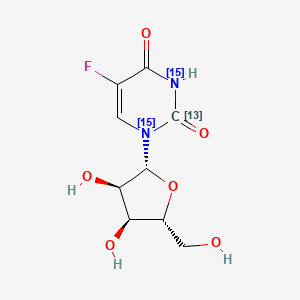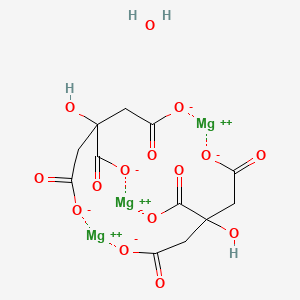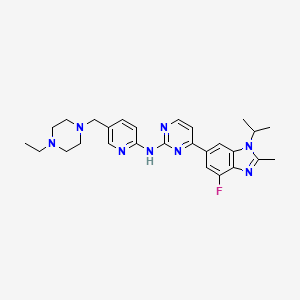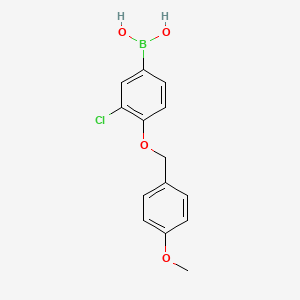
(3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chloro and a methoxybenzyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid typically involves the reaction of 3-chlorophenylboronic acid with 4-methoxybenzyl alcohol under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol, and the temperature is maintained around 80-100°C to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
化学反応の分析
Types of Reactions
(3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Chemistry
In chemistry, (3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. These reactions are crucial for the synthesis of complex organic molecules .
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules that can act as inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of high-performance materials .
作用機序
The mechanism of action of (3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes oxidative addition with an aryl halide, followed by transmetalation and reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .
類似化合物との比較
Similar Compounds
- 3-Chlorophenylboronic acid
- 4-Methoxyphenylboronic acid
- Phenylboronic acid
Uniqueness
(3-Chloro-4-((4-methoxybenzyl)oxy)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of both chloro and methoxybenzyl groups allows for versatile applications in organic synthesis, making it a valuable compound in various research and industrial contexts .
特性
分子式 |
C14H14BClO4 |
|---|---|
分子量 |
292.52 g/mol |
IUPAC名 |
[3-chloro-4-[(4-methoxyphenyl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C14H14BClO4/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(15(17)18)8-13(14)16/h2-8,17-18H,9H2,1H3 |
InChIキー |
FLDXHMYIYQFSGJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



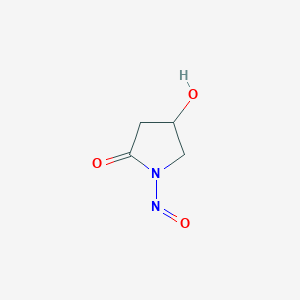
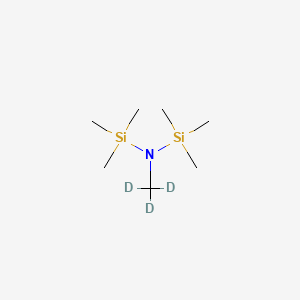
![1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea](/img/structure/B13840248.png)
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester](/img/structure/B13840265.png)
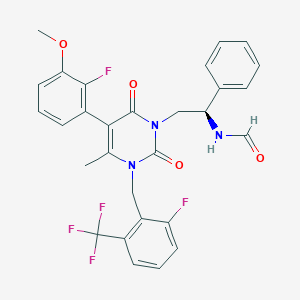
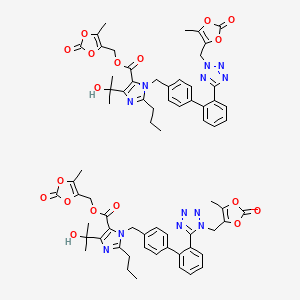
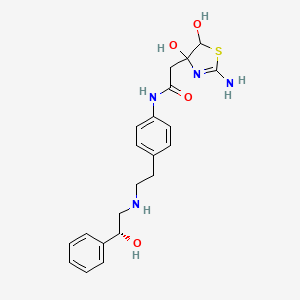
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
